Cas no 860610-05-5 (Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate)
![Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate structure](https://www.kuujia.com/scimg/cas/860610-05-5x500.png)
Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate
- Benzyl N-[[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]methyl]carbamate
- AKOS005075945
- 10P-668S
- benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate
- benzylN-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate
- 860610-05-5
- Carbamic acid, [[4-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]methyl]-, phenylmethyl ester (9CI)
- Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate
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- Inchi: 1S/C23H19F3N2O3/c24-23(25,26)19-7-4-8-20(13-19)28-21(29)18-11-9-16(10-12-18)14-27-22(30)31-15-17-5-2-1-3-6-17/h1-13H,14-15H2,(H,27,30)(H,28,29)
- InChI Key: CUAILYWQPLINAT-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NCC1=CC=C(C(NC2=CC=CC(C(F)(F)F)=C2)=O)C=C1
Computed Properties
- Exact Mass: 428.13477696g/mol
- Monoisotopic Mass: 428.13477696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.321±0.06 g/cm3(Predicted)
- Boiling Point: 508.6±50.0 °C(Predicted)
- pka: 11.70±0.46(Predicted)
Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659907-5mg |
Benzyl (4-((3-(trifluoromethyl)phenyl)carbamoyl)benzyl)carbamate |
860610-05-5 | 98% | 5mg |
¥573.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659907-2mg |
Benzyl (4-((3-(trifluoromethyl)phenyl)carbamoyl)benzyl)carbamate |
860610-05-5 | 98% | 2mg |
¥578.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659907-1mg |
Benzyl (4-((3-(trifluoromethyl)phenyl)carbamoyl)benzyl)carbamate |
860610-05-5 | 98% | 1mg |
¥535.00 | 2024-04-28 |
Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate
Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate: A Novel Compound with Potential Therapeutic Applications
Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate is a complex organic compound characterized by its unique molecular structure and potential pharmacological activities. This compound, with the CAS number 860610-05-5, represents a significant advancement in the field of medicinal chemistry. The molecular framework of this compound incorporates multiple functional groups, including trifluoromethyl groups, phenyl rings, and carbamoyl functionalities, which collectively contribute to its biological activity and chemical stability.
Recent studies have highlighted the importance of carbamate derivatives in the development of therapeutic agents for various diseases. The trifluoromethyl substituent, in particular, is known for its ability to enhance metabolic stability and improve drug-like properties. This feature makes Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate a promising candidate for further pharmacological investigation. The compound's structure suggests potential interactions with biological targets, which could be exploited for the design of novel therapeutics.
The synthesis of Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate involves a multi-step process that requires precise control of reaction conditions. The incorporation of trifluoromethyl groups typically involves electrophilic fluorination or nucleophilic substitution reactions, both of which are critical for achieving the desired functionalization. The phenyl ring serves as a scaffold for further modification, allowing for the introduction of additional pharmacophoric elements. These structural features are essential for modulating the compound's biological activity and selectivity.
Pharmacological studies on Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate have revealed its potential as an inhibitor of specific protein kinases. Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases. The carbamoyl group in this compound is believed to play a key role in its interaction with kinase enzymes, possibly through hydrogen bonding or electrostatic interactions. This mechanism of action is similar to other well-characterized kinase inhibitors, which suggests that Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate may have comparable therapeutic potential.
Recent research has also explored the trifluoromethyl substituent's impact on the compound's physicochemical properties. The presence of trifluoromethyl groups can significantly alter the hydrophobicity and lipophilicity of a molecule, which are critical factors in determining its ability to cross cell membranes and reach target tissues. This property is particularly relevant for the development of drugs that need to achieve high bioavailability. The phenyl ring further contributes to the molecule's overall hydrophobicity, enhancing its potential for membrane permeability.
Additional studies have focused on the carbamate functionality's role in modulating the compound's reactivity. Carbamates are known for their ability to form reversible interactions with biological targets, which can be advantageous in drug design. This reversible binding may allow for the modulation of target activity without causing permanent inhibition, which is a desirable trait for many therapeutic applications. The carbamoyl group in Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate is likely to play a similar role, contributing to its potential therapeutic utility.
Current investigations are also examining the compound's potential as an antiproliferative agent. Cancer therapy often relies on the ability of drugs to selectively target rapidly dividing cells, and Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate may exhibit such properties due to its structural characteristics. The trifluoromethyl group and the phenyl ring may collectively contribute to the compound's ability to interfere with cellular processes critical for tumor growth. These findings suggest that further research into the compound's antitumor potential is warranted.
The development of Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate as a therapeutic agent is also being evaluated for its safety profile. While the compound's structural features suggest potential therapeutic benefits, its long-term toxicity and side effects must be thoroughly investigated. Preclinical studies are currently being conducted to assess the compound's pharmacokinetics and pharmacodynamics, which are essential for determining its suitability for human use.
Moreover, the compound's potential applications extend beyond its use as a kinase inhibitor. Its unique structure may allow for the design of derivatives with tailored properties for specific therapeutic indications. For example, modifications to the trifluoromethyl group or the phenyl ring could potentially enhance the compound's selectivity for particular targets or improve its metabolic stability. These possibilities highlight the importance of further research into the compound's chemical and biological properties.
In conclusion, Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate represents a promising candidate for the development of novel therapeutics. Its unique molecular structure, incorporating trifluoromethyl groups, phenyl rings, and carbamoyl functionalities, suggests potential applications in the treatment of various diseases. While further research is needed to fully elucidate its biological activities and therapeutic potential, the compound's structural features provide a strong foundation for its continued investigation in the field of medicinal chemistry.
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